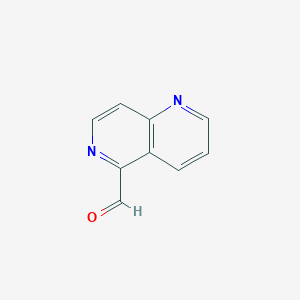

1,6-Naphthyridin-5-carbaldehyd

Übersicht

Beschreibung

1,6-Naphthyridine-5-carbaldehyde is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Wissenschaftliche Forschungsanwendungen

1,6-Naphthyridine-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound has shown potential in the development of anti-microbial and anti-inflammatory agents.

Medicine: Research has indicated its potential in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It’s known that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity. For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

It’s known that 1,6-naphthyridines have a wide spectrum of biological applications .

Pharmacokinetics

The molecular docking and in silico pharmacokinetic predictions provide a detailed understanding for utilizing the dibenzo [b,h] [1,6]naphthyridine scaffold in future drug discovery and development of pdk1 inhibitors .

Result of Action

It’s known that 1,6-naphthyridines have been shown to exhibit hiv-1 integrase inhibitory activity and cytotoxicity against cancer cells .

Action Environment

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemische Analyse

Biochemical Properties

1,6-Naphthyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or modulation of their activity. These interactions are essential for its pharmacological effects, including its anticancer properties.

Cellular Effects

1,6-Naphthyridine-5-carbaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer activity is linked to its ability to inhibit c-Met kinase, which plays a role in cell proliferation and survival . Additionally, the compound’s interactions with other cellular proteins can lead to changes in gene expression, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of 1,6-Naphthyridine-5-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s structure allows it to fit into the active sites of specific enzymes, leading to inhibition or modulation of their activity. For instance, its role as a c-Met kinase inhibitor involves binding to the enzyme’s active site, preventing its normal function and thereby inhibiting cancer cell proliferation . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Naphthyridine-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular functions, including prolonged inhibition of cancer cell proliferation.

Dosage Effects in Animal Models

The effects of 1,6-Naphthyridine-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits its intended pharmacological effects, such as anticancer activity. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold dosage beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,6-Naphthyridine-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological effects . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 1,6-Naphthyridine-5-carbaldehyde within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it can localize to different cellular compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

1,6-Naphthyridine-5-carbaldehyde’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression by interacting with nuclear proteins . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

The synthesis of 1,6-naphthyridine-5-carbaldehyde typically involves multi-step processes. One common method includes the reaction of 2-aminopyridine with various aldehydes under specific conditions to form the naphthyridine core. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,6-Naphthyridine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the aldehyde group to an alcohol.

Vergleich Mit ähnlichen Verbindungen

1,6-Naphthyridine-5-carbaldehyde can be compared with other naphthyridine derivatives such as:

1,5-Naphthyridine: Another isomer with different biological activities and applications.

1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals.

2,7-Naphthyridine: Used in the development of anti-microbial agents. The uniqueness of 1,6-naphthyridine-5-carbaldehyde lies in its specific functionalization, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry

Conclusion

1,6-Naphthyridine-5-carbaldehyde is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and industrial applications.

Biologische Aktivität

1,6-Naphthyridine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Overview of Biological Activities

1,6-Naphthyridine and its derivatives have demonstrated a wide range of biological activities, including:

- Anticancer Activity : Several studies have reported that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, aaptamine, a derivative isolated from Aaptos aaptos, has shown notable cytotoxicity against human non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 10.47 to 15.03 μg/mL .

- Antimicrobial Properties : Naphthyridine compounds have also been evaluated for their antimicrobial activity. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Neurological Effects : Research indicates that some naphthyridine derivatives may possess neuroprotective properties and could be beneficial in treating neurological disorders .

The mechanisms by which 1,6-naphthyridine-5-carbaldehyde exerts its biological effects are multifaceted:

- DNA Intercalation : Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

- Inhibition of Enzymatic Activity : Naphthyridines have been identified as inhibitors of various enzymes involved in cancer progression and microbial growth. For example, certain derivatives inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

- Regulation of Gene Expression : Compounds like aaptamine have been shown to upregulate p21 expression, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In vitro studies on aaptamine demonstrated significant inhibition of cell proliferation in various cancer types. The compound was tested on H1299 and A549 lung cancer cells, showing IC50 values indicating potent anticancer activity. Additionally, in vivo studies on mice with human hepatocellular carcinoma xenografts revealed that treatment with aaptamine led to downregulation of SOX9 and Ki67 expression markers associated with tumor growth .

Study 2: Antimicrobial Activity

Research on the antimicrobial properties of naphthyridine derivatives revealed that certain compounds exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This differential activity suggests potential for developing targeted antimicrobial therapies based on the structural modifications of naphthyridine .

Data Tables

Eigenschaften

IUPAC Name |

1,6-naphthyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKFCHXBNMYKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.